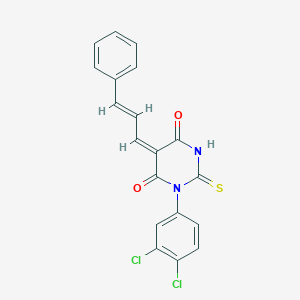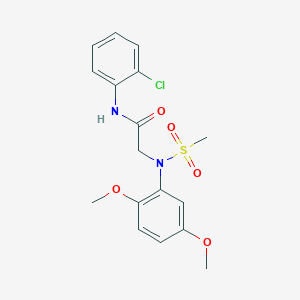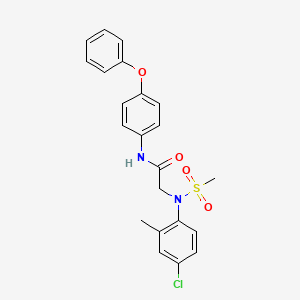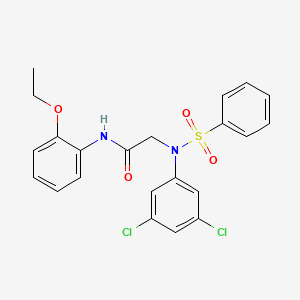![molecular formula C19H14N2O6 B3674874 [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B3674874.png)
[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate is a complex organic compound that features a unique structure combining a diazinane ring with a methoxybenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate typically involves multiple steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves esterification to attach the 4-methoxybenzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate group.
Reduction: Reduction reactions can occur at the diazinane ring, potentially leading to the formation of different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron(III) chloride) are employed.
Major Products
Oxidation: Oxidized derivatives of the methoxybenzoate group.
Reduction: Reduced forms of the diazinane ring.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmacology: Studied for its effects on biological pathways and potential as a drug candidate.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Engineering: Applied in processes requiring specific chemical transformations.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The diazinane ring and methoxybenzoate group can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism involves binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
- [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-ethoxybenzoate
Uniqueness
- Structural Features : The presence of both a diazinane ring and a methoxybenzoate group makes it unique.
- Reactivity : Its reactivity profile differs from similar compounds due to the specific functional groups present.
This detailed article provides a comprehensive overview of [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-26-13-7-5-12(6-8-13)18(24)27-14-4-2-3-11(9-14)10-15-16(22)20-19(25)21-17(15)23/h2-10H,1H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQFXRMJAOLQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-1-benzyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3674795.png)




![5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B3674822.png)
![ethyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3674830.png)

![4-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3674842.png)
![N~1~-(4-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674847.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B3674849.png)
![ethyl 2-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3674858.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3674862.png)
![ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3674882.png)
